

Spectroscopic Analysis of Methoxypropanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methoxypropanol**

Cat. No.: **B072326**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the two primary isomers of **methoxypropanol**: 1-methoxy-2-propanol and 2-methoxy-1-propanol. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis, quality control, and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-methoxy-2-propanol and 2-methoxy-1-propanol, facilitating easy comparison and identification.

1-Methoxy-2-propanol

Chemical Structure:

Table 1: NMR Spectroscopic Data for 1-Methoxy-2-propanol

¹ H NMR (CDCl ₃)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
CH ₃ -CH	~1.15	Doublet	3H	a
-OCH ₃	~3.38	Singlet	3H	d
-CH ₂ -OH	~3.45-3.55	Multiplet	2H	c
CH ₃ -CH-	~3.60-3.70	Multiplet	1H	b
-OH	Variable	Singlet (broad)	1H	e

¹³ C NMR (CDCl ₃)	Chemical Shift (ppm)	Assignment
CH ₃ -CH	~16.5	a
-OCH ₃	~59.0	d
CH ₃ -CH-	~75.5	b
-CH ₂ -OH	~67.5	c

Table 2: IR Spectroscopic Data for 1-Methoxy-2-propanol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2970, 2930, 2830	Medium-Strong	C-H stretch (alkane)
~1110	Strong	C-O stretch (ether and alcohol)

Table 3: Mass Spectrometry Data for 1-Methoxy-2-propanol

m/z	Relative Intensity	Assignment
90	Low	[M] ⁺ (Molecular Ion)
75	Moderate	[M - CH ₃] ⁺
59	High	[CH ₃ OCH ₂ CH] ⁺
45	Very High	[CH ₃ OCH ₂] ⁺ (Base Peak)

2-Methoxy-1-propanol

Chemical Structure:

Table 4: NMR Spectroscopic Data for 2-Methoxy-1-propanol

¹ H NMR (CDCl ₃)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
CH ₃ -CH	~1.18	Doublet	3H	a
-OCH ₃	~3.35	Singlet	3H	d
-CH ₂ -OCH ₃	~3.30-3.40	Multiplet	2H	c
CH ₃ -CH-	~3.85-3.95	Multiplet	1H	b
-OH	Variable	Singlet (broad)	1H	e

¹³ C NMR (CDCl ₃)	Chemical Shift (ppm)	Assignment
CH ₃ -CH	~18.5	a
-OCH ₃	~59.2	d
CH ₃ -CH-	~66.5	b
-CH ₂ -OCH ₃	~77.8	c

Table 5: IR Spectroscopic Data for 2-Methoxy-1-propanol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3420	Strong, Broad	O-H stretch (alcohol)
~2970, 2930, 2830	Medium-Strong	C-H stretch (alkane)
~1115	Strong	C-O stretch (ether and alcohol)

Table 6: Mass Spectrometry Data for 2-Methoxy-1-propanol

m/z	Relative Intensity	Assignment
90	Low	[M] ⁺ (Molecular Ion)
75	Moderate	[M - CH ₃] ⁺
59	Very High	[CH(OH)CH ₂ OCH ₃] ⁺ (Base Peak)
45	High	[CH ₃ OCH ₂] ⁺

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **methoxypropanol** isomers.

Methodology:

- **Sample Preparation:** A 5-10 mg sample of the **methoxypropanol** isomer is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.
- ^1H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a 90° pulse width, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. Key parameters include a $30\text{--}45^\circ$ pulse width, a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 128 to 1024) is generally required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain spectra. Phase correction and baseline correction are applied. The spectra are referenced to the TMS signal at 0 ppm. For ^1H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the **methoxypropanol** isomers.

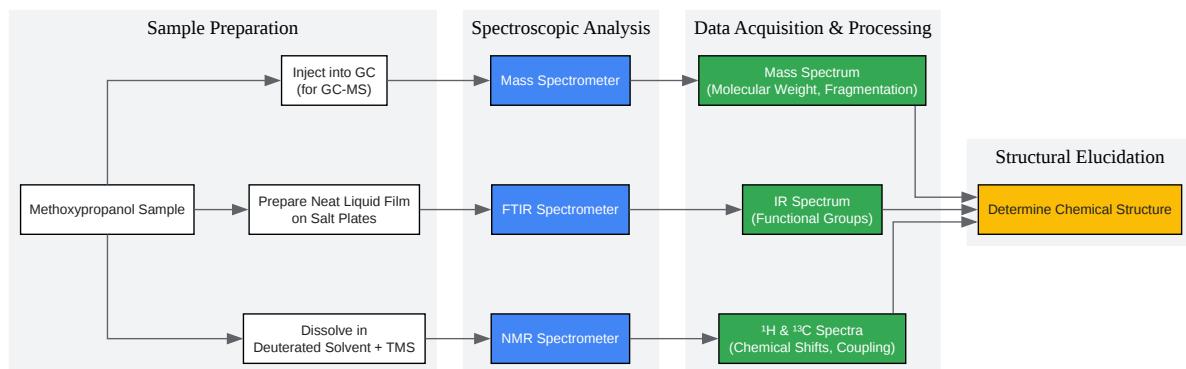
Methodology:

- Sample Preparation: For a liquid sample like **methoxypropanol**, a neat spectrum is typically acquired. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used. A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric and instrumental interferences.
- Data Acquisition: The salt plates with the sample are placed in the sample holder of the spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} with a

resolution of 4 cm^{-1} . Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

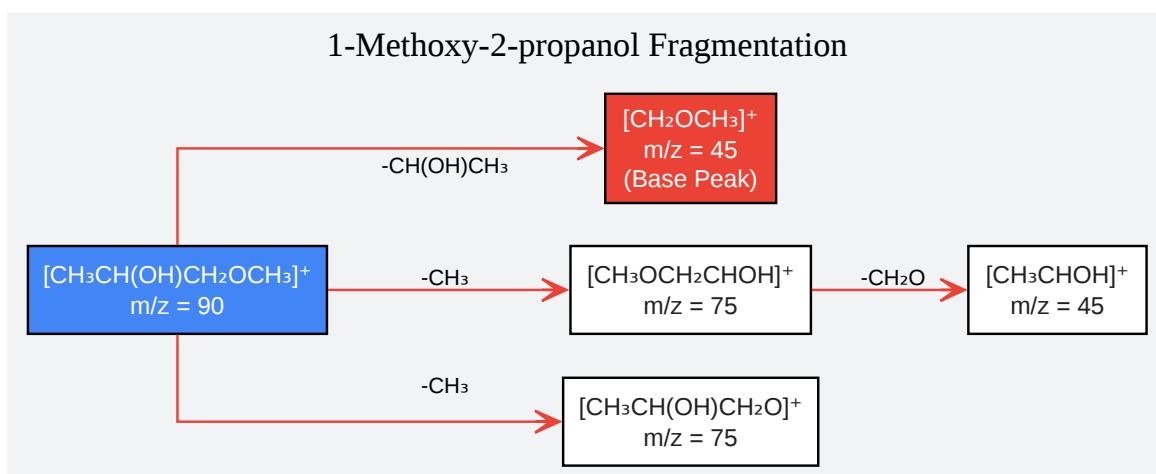
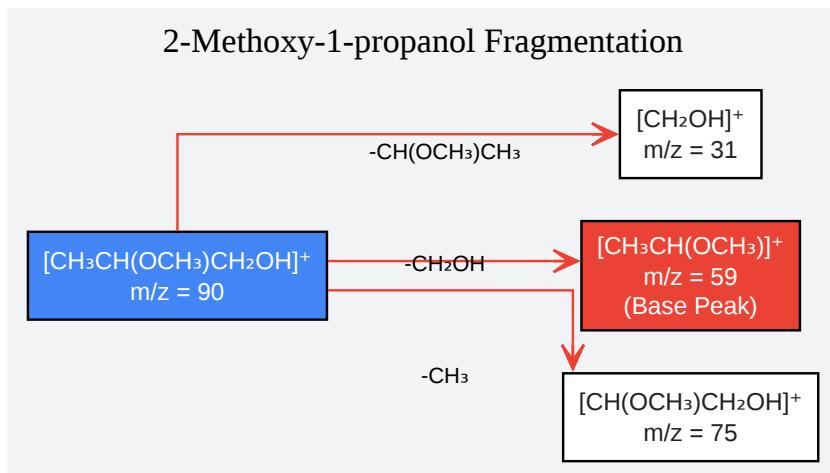
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber. Peak positions and intensities are identified and assigned to specific molecular vibrations.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the **methoxypropanol** isomers.

Methodology:

- Sample Introduction: For a volatile liquid like **methoxypropanol**, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. In GC-MS, the sample is first separated from any impurities on a capillary column.
- Ionization: Electron ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .
- Data Analysis: The molecular ion peak ($[\text{M}]^+$) is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule. The most intense peak in the spectrum is designated as the base peak.



Visualizations

The following diagrams illustrate key conceptual workflows in spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Plausible mass spectrometry fragmentation pathways for **methoxypropanol** isomers.

- To cite this document: BenchChem. [Spectroscopic Analysis of Methoxypropanol Isomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072326#spectroscopic-data-for-methoxypropanol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com